2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a dihydropyrimidinone core, and a dimethoxyphenylacetamide moiety.
Preparation Methods
The synthesis of 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide involves multiple steps, starting with the preparation of the dihydropyrimidinone core. This is typically achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The benzenesulfonyl group is then introduced through a sulfonation reaction, followed by the attachment of the dimethoxyphenylacetamide moiety via an amide coupling reaction. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to form alcohols.
Substitution: The chloro group in the dimethoxyphenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonyl and pyrimidinone groups.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as a pharmacophore, binding to active sites of enzymes and inhibiting their activity. The dihydropyrimidinone core may interact with nucleic acids or proteins, affecting their function. The dimethoxyphenylacetamide moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar compounds include other sulfonyl-substituted pyrimidinones and dimethoxyphenylacetamides. Compared to these compounds, 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
- 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H18ClN3O6S2 |
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Molecular Weight |
496.0 g/mol |
IUPAC Name |
2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H18ClN3O6S2/c1-29-15-9-16(30-2)14(8-13(15)21)23-18(25)11-31-20-22-10-17(19(26)24-20)32(27,28)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
InChI Key |
WGLZYWVBELRCQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3)Cl)OC |
Origin of Product |
United States |
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